2-Chloro-5-methyl-4-propoxypyrimidine
Description
Contextual Overview of Pyrimidine (B1678525) Derivatives in Chemical Research
Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental core in a multitude of biologically important molecules, including the nucleobases uracil (B121893), thymine, and cytosine. researchgate.netnih.gov This inherent biological relevance has rendered the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov Consequently, synthetic pyrimidine derivatives have been extensively investigated and developed for a wide range of therapeutic applications. nih.gov
The versatility of the pyrimidine ring allows for substitutions at various positions, leading to a diverse chemical space with a broad spectrum of biological activities. researchgate.netnih.govnih.gov These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The strategic placement of different functional groups on the pyrimidine core can significantly influence the compound's physicochemical properties, reactivity, and biological activity. researchgate.netnih.gov
Rationale for Research on 2-Chloro-5-methyl-4-propoxypyrimidine
The specific molecular architecture of this compound provides a clear rationale for its investigation. The presence of a chlorine atom at the 2-position is particularly significant, as it activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) reactions. This makes the 2-position a versatile handle for the introduction of a wide array of other functional groups, allowing for the synthesis of a library of derivatives for further study.
The methyl group at the 5-position can influence the electronic properties and steric environment of the molecule. The presence of a 5-methyl group has been shown in various heterocyclic systems to impact biological activity, potentially by enhancing binding to target proteins or by affecting metabolic stability. mdpi.com
Furthermore, the 4-propoxy group, an alkoxy substituent, can modulate the lipophilicity and solubility of the compound, which are critical parameters for its potential as a drug candidate. Alkoxy groups at the 4-position of the pyrimidine ring have been explored in the context of various biological targets, and their size and nature can fine-tune the compound's activity and selectivity.
Scope and Research Objectives for the Compound
The primary research objectives for this compound are centered on its potential as a versatile intermediate in organic synthesis and as a scaffold for the development of novel biologically active molecules. The scope of research would encompass the following key areas:
Synthetic Utility: A major objective is to explore the reactivity of the 2-chloro substituent in SNAr reactions with a diverse range of nucleophiles, such as amines, thiols, and alcohols. This would establish the compound's utility as a building block for more complex molecules.
Physicochemical Characterization: A thorough characterization of the compound's physical and chemical properties is essential. This includes determining its melting point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry) to confirm its structure and purity.
Biological Screening: A key objective would be to subject this compound and its derivatives to a battery of biological assays to identify any potential therapeutic activities. This screening would likely focus on areas where pyrimidine derivatives have historically shown promise, such as oncology and infectious diseases.
Structure-Activity Relationship (SAR) Studies: For any identified biological activity, a systematic study of the structure-activity relationship would be a critical objective. This would involve synthesizing and testing a series of analogs with modifications at the 2, 4, and 5-positions to understand how each part of the molecule contributes to its biological effect.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1542518-91-1 |
| Molecular Formula | C₈H₁₁ClN₂O |
| Molecular Weight | 186.64 g/mol |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 92.0 to 96.0 °C |
Detailed Research Findings
Given the foundational nature of this compound as a chemical intermediate, detailed research findings would primarily focus on its synthesis and reactivity.
Synthesis
The synthesis of this compound would likely proceed through a multi-step sequence starting from readily available pyrimidine precursors. A plausible synthetic route could involve the chlorination of a corresponding 2-hydroxypyrimidine (B189755) derivative, followed by the introduction of the propoxy group.
Reactivity Analysis
The key to the research utility of this compound lies in the reactivity of the C2-Cl bond. Research findings would be expected to demonstrate the susceptibility of this position to nucleophilic attack. A representative reaction scheme would involve the displacement of the chloride by a generic nucleophile (Nu-H), as shown below:
Systematic studies with various classes of nucleophiles would be conducted to establish the scope and limitations of this transformation. The reaction conditions (solvent, temperature, base) would be optimized for each class of nucleophile to achieve high yields of the desired products.
Interactive Data Table: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile (Nu-H) | Product Structure | Reaction Conditions | Yield (%) |
| Aniline | 2-(Phenylamino)-5-methyl-4-propoxypyrimidine | Base, Heat | 85 |
| Benzyl Mercaptan | 2-(Benzylthio)-5-methyl-4-propoxypyrimidine | Base, Room Temp | 92 |
| Morpholine | 4-(5-Methyl-4-propoxypyrimidin-2-yl)morpholine | Heat | 88 |
Note: The data in this table is representative and based on the known reactivity of similar 2-chloropyrimidine (B141910) systems. Actual yields would be determined experimentally.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
2-chloro-5-methyl-4-propoxypyrimidine |
InChI |
InChI=1S/C8H11ClN2O/c1-3-4-12-7-6(2)5-10-8(9)11-7/h5H,3-4H2,1-2H3 |
InChI Key |
RPGHXFJHDUFIDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC(=NC=C1C)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 2-Chloro-5-methyl-4-propoxypyrimidine
The primary route for the synthesis of this compound involves a two-step process: the synthesis of a key precursor, 2,4-dichloro-5-methylpyrimidine (B13550), followed by a regioselective nucleophilic aromatic substitution (SNAr) to introduce the propoxy group.
Synthesis of Precursors and Intermediates
The key intermediate for the synthesis of this compound is 2,4-dichloro-5-methylpyrimidine. This precursor is typically synthesized from 5-methyluracil.
The chlorination of 5-methyluracil is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl3). The reaction involves heating 5-methyluracil in the presence of excess phosphorus oxychloride. chemicalbook.com The reaction proceeds by the conversion of the hydroxyl groups of the uracil (B121893) ring into chloro groups. The general procedure involves adding 5-methyluracil to phosphorus oxychloride and refluxing the mixture for several hours. chemicalbook.com After the reaction is complete, the excess phosphorus oxychloride is quenched, typically by pouring the reaction mixture into ice water. The 2,4-dichloro-5-methylpyrimidine product can then be extracted with an organic solvent like chloroform (B151607) and purified. chemicalbook.com
Table 1: Synthesis of 2,4-dichloro-5-methylpyrimidine from 5-methyluracil
| Starting Material | Reagent | Reaction Time | Yield | Reference |
| 5-methyluracil | Phosphorochloridic acid | 3 hours (reflux) | 48% | chemicalbook.com |
Optimization of Reaction Conditions and Yields
While specific optimization data for the synthesis of this compound is not extensively detailed in the available literature, the principles of nucleophilic aromatic substitution on dichloropyrimidines allow for informed predictions on optimizing the reaction conditions. The key step is the regioselective substitution of the chlorine at the C4 position of 2,4-dichloro-5-methylpyrimidine with a propoxide nucleophile.
The chlorine atom at the 4-position of the pyrimidine (B1678525) ring is generally more reactive towards nucleophilic attack than the chlorine at the 2-position. This regioselectivity is a well-established principle in pyrimidine chemistry. The reaction to form this compound would involve treating 2,4-dichloro-5-methylpyrimidine with a source of propoxide, such as sodium propoxide, in a suitable solvent.
Optimization of this reaction would likely involve screening various bases, solvents, and temperature conditions.
Base: A variety of bases could be employed to generate the propoxide nucleophile from propanol (B110389) in situ, or a pre-formed salt like sodium propoxide could be used.
Solvent: The choice of solvent can influence the reaction rate and yield. Aprotic polar solvents are often suitable for SNAr reactions.
Temperature: The reaction temperature would need to be controlled to ensure selective monosubstitution at the C4 position and to minimize potential side reactions, such as disubstitution.
Table 2: General Conditions for Regioselective Alkoxylation of 2,4-Dichloropyrimidines
| Substrate | Nucleophile | Solvent | Temperature | Outcome |
| 2,4-Dichloropyrimidine derivative | Alkoxide | Aprotic Polar Solvent | Controlled | Regioselective formation of 4-alkoxy-2-chloropyrimidine |
Design and Synthesis of Analogues and Derivatives
The structure of this compound offers several sites for modification to generate a library of analogues and derivatives. These modifications can be targeted at the propoxy moiety, the pyrimidine ring, and the chloro group.
Modifications at the Propoxy Moiety
The propoxy group can be readily modified by employing different alcohols in the initial synthesis. By substituting propanol with other alcohols (e.g., ethanol, isopropanol, butanol), a range of 4-alkoxy-2-chloro-5-methylpyrimidines can be synthesized. This allows for the exploration of the impact of the alkoxy chain length and branching on the properties of the molecule.
Substitutions on the Pyrimidine Ring
While the 5-position is occupied by a methyl group, further substitutions on the pyrimidine ring are synthetically challenging but possible. However, a more common approach to introduce diversity is to start with differently substituted uracils in the initial synthesis of the dichloropyrimidine precursor.
Transformations of the Chloro Group
The chloro group at the 2-position of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives.
Nucleophilic Aromatic Substitution: The 2-chloro group can undergo further nucleophilic substitution with various nucleophiles, such as amines, thiols, and other alkoxides, although typically under more forcing conditions than the substitution at the 4-position. This allows for the introduction of a wide range of functional groups at this position.
Cross-Coupling Reactions: The 2-chloro substituent is amenable to palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the pyrimidine with an organoboron compound. This is a powerful method for introducing aryl or vinyl substituents at the 2-position.
Sonogashira Coupling: This coupling reaction with a terminal alkyne provides access to 2-alkynylpyrimidine derivatives, which are valuable intermediates in organic synthesis.
Table 3: Potential Transformations of the 2-Chloro Group
| Reaction Type | Reagents | Potential Product |
| Nucleophilic Substitution | Amines, Thiols, Alkoxides | 2-Amino-, 2-Thio-, 2-Alkoxy-derivatives |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids, Palladium Catalyst, Base | 2-Aryl/Vinyl-derivatives |
| Sonogashira Coupling | Terminal Alkynes, Palladium Catalyst, Copper Co-catalyst, Base | 2-Alkynyl-derivatives |
Innovative and Sustainable Synthetic Approaches
The synthesis of substituted pyrimidines, including this compound, is increasingly guided by the principles of green chemistry. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. benthamdirect.comnih.govpowertechjournal.com Key areas of innovation include the use of novel catalysts, alternative energy sources, and multicomponent reactions that enhance atom economy. powertechjournal.comacs.org
Historically, the synthesis of pyrimidine cores involves the condensation of compounds with an N-C-N fragment (like ureas or amidines) with a C-C-C fragment (such as β-dicarbonyl compounds). However, these methods often require harsh conditions and produce significant waste. Modern methodologies seek to overcome these limitations.
One promising sustainable approach is the use of transition-metal catalysis. For instance, iridium-catalyzed multicomponent synthesis allows for the construction of highly substituted pyrimidines from simple and readily available alcohols and amidines. acs.org This method is notable for its regioselectivity and the liberation of only hydrogen and water as byproducts, presenting a significant improvement in environmental impact. acs.org While not specifically detailed for this compound, this strategy could theoretically be adapted, using propanol as one of the alcohol building blocks.
Other green techniques being explored for pyrimidine synthesis include:
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields by enabling rapid and uniform heating. powertechjournal.com
Ultrasound-assisted synthesis: Sonication can enhance reaction rates and efficiency, often under milder conditions than traditional heating. powertechjournal.com
Solvent-free reactions: Conducting reactions without a solvent, or in greener solvents like water, reduces volatile organic compound (VOC) emissions and simplifies product purification. nih.govpowertechjournal.com
Reusable catalysts: The development of heterogeneous or reusable catalysts is a cornerstone of green chemistry, allowing for easier separation from the reaction mixture and multiple reaction cycles. powertechjournal.com
Multicomponent reactions (MCRs) are particularly attractive for their efficiency, combining three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, saving time, and minimizing waste. acs.orgresearchgate.net
| Synthetic Approach | Key Features | Reactants/Catalysts | Conditions | Advantages | Reference |
| Iridium-Catalyzed MCR | High regioselectivity, forms C-C and C-N bonds | Amidines, Alcohols, PN5P-Ir-pincer complex | Dehydrogenation & Condensation | Sustainable, uses biomass-derivable alcohols, high atom economy, liberates only H₂ and H₂O | acs.org |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times | Chalcones, Urea | Basic conditions, Microwave irradiation | Energy-efficient, faster synthesis | powertechjournal.com |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates | Varies | Sonication | Milder conditions, improved efficiency | powertechjournal.com |
| Solvent-Free Synthesis | Elimination of volatile organic solvents | Salicylaldehydes, Secondary amines, Malononitrile, TiO₂-SiO₂ catalyst | 80°C, Solvent-free | Eco-friendly, economical, simplified workup | powertechjournal.com |
| Metal-free Catalysis | Avoids heavy metal contamination | Ketones, NH₄OAc, N,N-dimethylformamide dimethyl acetal, NH₄I | Metal- and solvent-free | Broad substrate scope, good functional group tolerance, avoids toxic metals | organic-chemistry.org |
Scalability Considerations for Research Applications
Transitioning a synthetic route from a laboratory discovery to a method capable of producing larger quantities for extensive research—such as preclinical studies or material science applications—presents significant challenges. For a compound like this compound, scalability is crucial for enabling its use in advanced research. Key considerations include the availability of starting materials, process safety, reaction robustness, and purification methods. acs.orgacs.org
A scalable synthesis should ideally avoid chromatographic purification, which is often impractical and costly at larger scales. acs.org Developing procedures that yield a high-purity product through simple crystallization or extraction is a primary goal in process chemistry. For the synthesis of an azaindolyl-pyrimidine inhibitor, for example, a process was successfully scaled to produce over 100-gram quantities by eliminating the need for chromatography in all but the final step. acs.org
Solid-phase synthesis offers another avenue for scaling up the production of pyrimidine derivatives. acs.org This technique, commonly used in combinatorial chemistry, can be adapted for larger scales by using highly loaded resins. This approach simplifies purification, as excess reagents and byproducts are washed away from the resin-bound product, and can save considerable time in early development stages. acs.org
When scaling up, reaction parameters must often be re-optimized. A reaction that works perfectly on a 1-gram scale may behave differently in a 10-liter reactor due to changes in mass and heat transfer. Therefore, a reproducible and robust method is essential. researchgate.netresearchgate.net The development of a scalable synthesis for pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, for instance, focused on creating a reproducible method that could reliably provide materials for further studies. researchgate.netresearchgate.net
For a hypothetical scaled-up synthesis of this compound, one might start with a common precursor like 2,4-dichloro-5-methylpyrimidine. The reaction with sodium propoxide would need to be carefully controlled to ensure selective substitution at the 4-position.
| Parameter | Lab-Scale Synthesis (1-5 g) | Scaled-Up Synthesis for Research (50-100 g) | Rationale for Change | Reference |
| Purification | Column Chromatography | Crystallization / Recrystallization | Chromatography is not efficient or cost-effective for large quantities. | acs.org |
| Reagent Addition | Manual addition via pipette/spatula | Controlled addition via pump or dropping funnel | To manage reaction exotherms and ensure consistent mixing. | acs.org |
| Temperature Control | Oil bath / Heating mantle | Jacketed reactor with automated temperature control | Provides more precise and uniform temperature control, crucial for safety and reproducibility. | acs.org |
| Workup | Separatory funnel extraction | Reactor-based liquid-liquid extraction | Safer and more efficient for handling larger volumes of solvents. | acs.org |
| Process Type | Batch | Batch (potentially semi-batch for reagent addition) | Batch processing is common for this scale in research applications. | researchgate.net |
| Analytical Monitoring | Thin Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Provides more accurate and quantitative monitoring of reaction progress and purity. | acs.org |
Structural Characterization and Conformational Analysis in Research Settings
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are instrumental in determining the structural formula and electronic properties of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone of chemical analysis for determining the precise structure of an organic molecule. For 2-Chloro-5-methyl-4-propoxypyrimidine, ¹H NMR would be expected to reveal the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. Similarly, ¹³C NMR would identify the number of unique carbon atoms and provide information about their chemical environment. Advanced 2D NMR techniques, such as COSY and HSQC, would be employed to establish the connectivity between protons and carbons, confirming the arrangement of the methyl, propoxy, and pyrimidine (B1678525) ring substituents.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is critical for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the unambiguous determination of its molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural clues, corroborating the connectivity of the pyrimidine core with the chloro, methyl, and propoxy groups.
Vibrational and Electronic Spectroscopy (IR, UV-Vis)
Infrared (IR) spectroscopy would identify the characteristic vibrational frequencies of the functional groups present in this compound. Key absorptions would be expected for the C-Cl, C-O, C=N, and C-H bonds, providing a fingerprint of the molecule's functional group composition. Ultraviolet-visible (UV-Vis) spectroscopy would offer insights into the electronic transitions within the pyrimidine ring, with the position of maximum absorbance (λmax) being influenced by the various substituents.
X-ray Crystallography for Solid-State Structural Determination
Should this compound be a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecular geometry. The resulting crystal structure would also reveal intermolecular interactions, such as stacking or hydrogen bonding, which govern the packing of molecules in the crystal lattice.
Computational Chemistry and in Silico Investigations
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) would be employed to optimize the geometry of 2-Chloro-5-methyl-4-propoxypyrimidine and calculate a variety of electronic descriptors. These studies would reveal details about the molecule's stability, reactivity, and spectroscopic characteristics.
Key parameters that would be investigated include:
Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.
Electron Distribution: Mapping the electron density to identify electrophilic and nucleophilic sites.
Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity.
Molecular Electrostatic Potential (MEP): Visualizing the charge distribution to understand potential non-covalent interactions.
A hypothetical data table summarizing results from such a study is presented below.
| Parameter | Calculated Value | Significance |
| HOMO Energy | (Value in eV) | Indicates electron-donating ability |
| LUMO Energy | (Value in eV) | Indicates electron-accepting ability |
| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and stability |
| Dipole Moment | (Value in Debye) | Measures the polarity of the molecule |
Molecular Modeling and Docking Studies
Molecular modeling and docking are pivotal in predicting how a molecule might interact with biological macromolecules, such as proteins or nucleic acids.
Prediction of Putative Biological Targets
By comparing the structure of this compound to databases of known bioactive ligands, computational tools can suggest potential biological targets. This process, often called virtual screening or target fishing, helps to prioritize experimental testing.
Elucidation of Ligand-Receptor Interactions
Once a putative target is identified, molecular docking simulations can predict the preferred binding orientation of this compound within the active site of the receptor. This provides insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-receptor complex.
A prospective docking study would yield data similar to this:
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| (Protein Name) | (Predicted Value) | (e.g., Tyr123, Leu45, Arg67) |
| (Protein Name) | (Predicted Value) | (e.g., Phe89, Val101, Ser112) |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds including this compound, a QSAR model could be developed to predict the activity of new analogues based on their structural features. This requires a dataset of related molecules with experimentally determined activities.
De Novo Design Strategies for Novel Analogues
Based on the insights gained from docking and QSAR studies, de novo design algorithms can propose novel molecular structures with potentially improved activity or other desired properties. These methods build new molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. For this compound, MD simulations could explore its conformational flexibility in different environments (e.g., in water or bound to a protein). This is crucial for understanding how the molecule adapts its shape to interact with a binding partner and for assessing the stability of predicted binding poses from docking studies.
Analytical Methodologies for Research and Quantification
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are powerful tools for separating 2-Chloro-5-methyl-4-propoxypyrimidine from impurities and other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized chromatographic techniques for the analysis of such compounds.
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is generally suitable for a compound with the polarity of this compound.
Method development would typically involve the optimization of several parameters to achieve good resolution, peak shape, and a reasonable analysis time. The stationary phase, mobile phase composition, flow rate, and detector wavelength are key parameters to be considered. For a compound like this compound, a C18 or C8 column would be an appropriate initial choice for the stationary phase due to the compound's moderate hydrophobicity.
The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. The pH of the aqueous phase can be adjusted to control the ionization of the compound and any impurities, thereby influencing their retention on the column. A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to elute all components of interest with good peak shape in a single run.
Detection is commonly performed using a UV detector, as the pyrimidine (B1678525) ring is a chromophore that absorbs UV light. The selection of the detection wavelength is critical for achieving optimal sensitivity and should correspond to the wavelength of maximum absorbance (λmax) of this compound.
Interactive Data Table: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC. |
| Gradient | 5% B to 95% B over 20 min | To elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | For reproducible retention times. |
| Detection | UV at 254 nm | Common wavelength for aromatic compounds. |
| Injection Volume | 10 µL | Standard injection volume. |
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC can be employed for its purity assessment and quantification.
In a typical GC method, the sample is injected into a heated inlet, where it is vaporized and swept onto the chromatographic column by a carrier gas (usually helium or nitrogen). The separation is achieved based on the differential partitioning of the analytes between the stationary phase (a high-boiling liquid coated on the inside of the column) and the mobile gas phase.
The choice of the column is critical. A mid-polarity column, such as one with a phenyl- or cyanopropyl-functionalized stationary phase, would likely provide good separation of this compound and its potential impurities. The oven temperature program is another key parameter that needs to be optimized to achieve the desired separation within a reasonable time.
For detection, a Flame Ionization Detector (FID) can be used for general-purpose quantification, as it responds to most organic compounds. For higher selectivity and sensitivity, especially in complex matrices, a mass spectrometer (MS) detector is preferred. GC-MS provides not only quantitative information but also structural information, which is invaluable for the identification of unknown impurities. A halogen-specific detector could also be employed for enhanced selectivity towards the chlorinated compound.
Interactive Data Table: Illustrative GC-MS Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | General purpose column with good performance. |
| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas, constant flow mode. |
| Inlet Temperature | 250 °C | To ensure complete vaporization of the sample. |
| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) | To separate compounds with different boiling points. |
| Detector | Mass Spectrometer (MS) | Provides both quantitative and qualitative data. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for GC-MS. |
| Scan Range | 40-400 m/z | To cover the mass range of the compound and its fragments. |
Spectrophotometric Methods for Quantitative Analysis
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method that can be used for the quantitative analysis of this compound in bulk or in simple formulations, provided that no other components in the sample absorb at the analytical wavelength. nih.gov
The principle of this method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations of this compound. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve.
The selection of an appropriate solvent is crucial. The solvent must be transparent in the UV region of interest and should not react with the analyte. Common solvents for UV-Vis analysis of organic compounds include ethanol, methanol, and acetonitrile. The analytical wavelength should be the λmax of the compound to ensure maximum sensitivity and to minimize deviations from Beer-Lambert's law. nih.gov
Sample Preparation Techniques for Biological Matrices in Research (e.g., tissue homogenates, cell lysates)
The analysis of this compound in biological matrices for research purposes, such as in tissue homogenates or cell lysates, presents a significant challenge due to the complexity of these samples. Effective sample preparation is therefore essential to remove interfering substances like proteins and lipids, and to concentrate the analyte of interest before instrumental analysis.
Protein Precipitation (PPT): This is one of the simplest and most common methods for removing proteins from biological samples. It involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, or a strong acid, like trichloroacetic acid, to the sample. This causes the proteins to denature and precipitate out of the solution. After centrifugation, the supernatant containing the analyte can be collected for analysis.
Liquid-Liquid Extraction (LLE): LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The choice of the organic solvent is critical and depends on the polarity of the analyte. For a moderately polar compound like this compound, solvents like ethyl acetate or dichloromethane (B109758) may be suitable. The pH of the aqueous phase can be adjusted to optimize the partitioning of the analyte into the organic phase.
Solid-Phase Extraction (SPE): SPE is a more selective and efficient sample preparation technique compared to PPT and LLE. It utilizes a solid sorbent packed in a cartridge or a well plate to retain the analyte from the liquid sample. Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent. For this compound, a reversed-phase sorbent (e.g., C18 or a polymeric sorbent) would likely be effective. The SPE process involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte.
Interactive Data Table: Comparison of Sample Preparation Techniques for Biological Matrices
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation | Protein denaturation and precipitation | Simple, fast, inexpensive | Non-selective, potential for matrix effects |
| Liquid-Liquid Extraction | Partitioning between two immiscible liquids | Good for cleaner extracts, can concentrate analyte | Can be labor-intensive, requires large solvent volumes |
| Solid-Phase Extraction | Adsorption onto a solid sorbent | High selectivity, high recovery, easily automated | Can be more expensive, method development can be complex |
Potential Applications in Research and Development
Utility as a Chemical Probe in Biological Systems
Currently, there is no published research that utilizes 2-Chloro-5-methyl-4-propoxypyrimidine as a chemical probe. In principle, compounds of this nature could be investigated for their ability to interact with specific biological targets. The pyrimidine (B1678525) core is a common scaffold in biologically active molecules, and the chloro and propoxy groups could influence binding affinity and selectivity.
Advancements in Agrochemical Research and Development
While related chlorinated pyridine (B92270) and pyrimidine derivatives are known to be intermediates in the synthesis of herbicides and insecticides, there is no specific information available that links this compound to agrochemical research and development. sihaulichemicals.comgoogle.comepo.org Future research could explore its potential as a lead compound or an intermediate for new agrochemicals.
Research into Veterinary Medicine Applications
There is currently no documented research on the application of this compound in veterinary medicine. The broad class of pyrimidines includes compounds with various therapeutic properties, but specific studies on this molecule are absent from the scientific literature.
Future Research Directions and Unaddressed Challenges
Identification of Unexplored Synthetic Pathways
The synthetic versatility of the pyrimidine (B1678525) core allows for the generation of a vast number of diverse structures. core.ac.uk However, the synthesis of specifically substituted pyrimidines like 2-Chloro-5-methyl-4-propoxypyrimidine often relies on classical, multi-step methods. Future research should aim to develop more efficient, scalable, and environmentally benign synthetic routes.
Key areas for exploration include:
Late-Stage Functionalization: Developing methods to introduce the propoxy, methyl, and chloro groups in the final stages of a synthesis would enable rapid generation of analogs for structure-activity relationship (SAR) studies.
Flow Chemistry: The use of continuous flow reactors could offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater scalability. researchgate.netasianpubs.org
Deconstruction-Reconstruction Strategies: A novel approach involves the conversion of existing pyrimidine-containing compounds into reactive iminoenamine building blocks. nsf.gov These intermediates can then be used in various cyclization reactions to reconstruct substituted pyrimidines, offering a powerful tool for diversification. nsf.gov
Catalytic Methods: Exploring novel palladium-catalyzed cross-coupling reactions could provide more efficient ways to construct the pyrimidine core or introduce substituents. researchgate.net
| Synthetic Approach | Description | Potential Advantages for this compound | Reference |
|---|---|---|---|
| Classical Cyclocondensation | Multi-step reaction involving condensation of precursors like 1,3-dicarbonyl compounds or their derivatives. | Well-established but can be lengthy and may lack efficiency. | nsf.govresearchgate.net |
| Palladium-Catalyzed Cross-Coupling | Reactions such as Suzuki or Negishi coupling to form C-C bonds and build the substituted pyrimidine scaffold. | High efficiency and functional group tolerance for creating diverse analogs. | researchgate.net |
| Deconstruction-Reconstruction | Transforming a complex pyrimidine into a simpler, reactive building block which is then used to re-synthesize diverse analogs. | Enables late-stage diversification and the creation of chemical libraries from a common advanced intermediate. | nsf.gov |
| Flow Chemistry | Utilizing continuous flow reactors for synthesis. | Improved safety, scalability, and precise control over reaction parameters. | researchgate.netasianpubs.org |
Discovery of Novel Biological Targets and Therapeutic Areas (Preclinical Focus)
Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov The specific substitution pattern of this compound, particularly the presence of a reactive chloro group, suggests it could be a candidate for a covalent inhibitor.
Future preclinical research should investigate:
Kinase Inhibition: Many kinase inhibitors feature a pyrimidine core. The chloro-substituent at the 2-position could potentially engage in a covalent bond with a cysteine residue in the active site of a kinase, similar to how 2,5-dichloropyrimidine derivatives have been shown to inhibit MSK1. nih.gov A broad screening against the human kinome could identify novel kinase targets.
Antiproliferative Activity: Pyrimidine analogs have been extensively studied as anticancer agents. nih.govnih.gov this compound should be evaluated against a panel of cancer cell lines to determine its potential as a cytotoxic agent. Targets could include enzymes involved in nucleotide metabolism or cell cycle regulation, such as Polo-like kinase 1 (PLK1). mdpi.com
Sigma-1 Receptor Antagonism: Certain substituted pyrimidines have shown high binding affinity for the sigma-1 receptor, presenting a potential therapeutic avenue for neuropathic pain. nih.gov The lipophilic nature of the propoxy group in this compound might favor interaction with such targets.
| Potential Therapeutic Area | Potential Molecular Target Class | Rationale based on Pyrimidine Scaffold | Reference |
|---|---|---|---|
| Oncology | Protein Kinases (e.g., MSK1, VEGFR-2, HER-2), Topoisomerase II, Tubulin | The pyrimidine core is a "privileged scaffold" in many approved and experimental anticancer drugs. The chloro group allows for potential covalent inhibition. | nih.govnih.govnih.govmdpi.com |
| Infectious Diseases | Bacterial or viral enzymes | Pyrimidine analogs are foundational to numerous antibacterial and antiviral therapies. | researchtrend.netnih.gov |
| Inflammatory Diseases | Kinases in inflammatory pathways (e.g., p38α MAP kinase) | Substituted pyrimidines have demonstrated potent anti-inflammatory effects in preclinical models. | researchgate.net |
| Neuropathic Pain | Sigma-1 Receptor | Specific pyrimidine derivatives have been synthesized as potent antagonists of the sigma-1 receptor. | nih.gov |
Integration with Emerging Technologies in Chemical Biology Research
To accelerate the study of this compound, its investigation should be integrated with cutting-edge technologies. These approaches can rapidly identify biological targets and elucidate mechanisms of action, bypassing slower, more traditional methods.
High-Throughput Screening (HTS): Screening the compound against large libraries of biological targets (enzymes, receptors, etc.) can quickly identify potential activities that warrant further investigation.
Chemoproteomics: This technology can be used to identify the direct protein targets of a compound within a complex biological sample (e.g., a cell lysate). Given the reactive nature of the chloro-pyrimidine moiety, activity-based protein profiling (ABPP) could be particularly effective in identifying covalent binding partners.
DNA-Encoded Libraries (DELs): While typically used to discover new hits, the principles of DEL screening could be adapted to explore the vast chemical space around the this compound scaffold, rapidly generating SAR data.
Computational Modeling and AI: Molecular docking studies can predict binding modes and affinities to potential targets, helping to prioritize experimental work. nih.gov Machine learning algorithms could be trained on data from other pyrimidine derivatives to predict the biological activities and properties of novel analogs.
Addressing Research Gaps and Methodological Limitations
The primary research gap for this compound is the lack of foundational data. There is a significant need to move beyond speculation based on its chemical class and to generate empirical data on its properties and activities.
Key challenges to address include:
Lack of Characterization: The first step must be a thorough physicochemical and pharmacological characterization of the compound.
Scalable Synthesis: A robust and scalable synthesis route must be developed to produce sufficient quantities of the compound for comprehensive biological testing.
Selectivity Profiling: A major challenge for many biologically active pyrimidines, particularly kinase inhibitors, is achieving selectivity. nih.gov If initial screenings show activity, extensive off-target profiling will be crucial to determine the compound's specificity and potential for therapeutic development.
Metabolic Stability: The propoxy group may be susceptible to metabolic cleavage. Studies on the compound's metabolic fate in vitro (e.g., using liver microsomes) are necessary to assess its stability and potential to be developed into a therapeutic agent.
By systematically addressing these areas, the scientific community can determine whether this compound is a promising lead compound for future drug discovery efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
